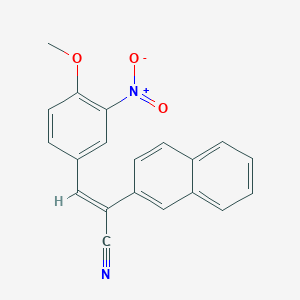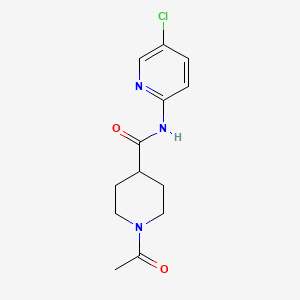
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile, also known as MNAN, is an organic compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the generation of ROS through a photochemical reaction. Upon exposure to light, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile undergoes a photochemical reaction that generates ROS, which can then react with cellular components and cause oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile are still being studied. However, it has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models, suggesting potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in lab experiments is its high photoluminescence quantum yield, which makes it a useful fluorescent probe. However, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is also highly sensitive to oxygen and can undergo photo-bleaching, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile-based fluorescent probes for detecting ROS in living cells. Another area of interest is the use of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in the development of electro-optic modulators and frequency converters for use in telecommunications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile and its potential applications in cancer therapy and neurodegenerative disease treatment.
In conclusion, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study for researchers interested in this compound. Further research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this compound.
合成法
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-naphthylacetonitrile in the presence of a base. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile, followed by cyclization to produce 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile.
科学的研究の応用
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential applications in various fields, including optoelectronics, nonlinear optics, and biomedical research. In optoelectronics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a chromophore in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. In nonlinear optics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a second-order nonlinear optical material in electro-optic modulators and frequency converters. In biomedical research, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells.
特性
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-9-6-14(11-19(20)22(23)24)10-18(13-21)17-8-7-15-4-2-3-5-16(15)12-17/h2-12H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHQNDBIRVJYPL-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyridinecarboxylate hydrochloride](/img/structure/B5491715.png)
![methyl 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![2,4,6-trimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![ethyl 1-[4-(2-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5491775.png)
![5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol](/img/structure/B5491782.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![rel-(4aS,8aR)-6-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5491806.png)
